molecular formula C5H4N4O3 B131465 Uric acid CAS No. 69-93-2

Uric acid

Cat. No.: B131465
CAS No.: 69-93-2
M. Wt: 168.11 g/mol
InChI Key: LEHOTFFKMJEONL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uric acid is a heterocyclic compound composed of carbon, nitrogen, oxygen, and hydrogen, with the chemical formula C₅H₄N₄O₃. It is a product of the metabolic breakdown of purine nucleotides and is a normal component of urine. High concentrations of this compound in the blood can lead to medical conditions like gout and kidney stones .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Uric acid plays a significant role in biochemical reactions, particularly in the catabolism of purines. The enzyme xanthine oxidase catalyzes the formation of this compound from xanthine and hypoxanthine. Xanthine oxidase is a large enzyme whose active site consists of the metal molybdenum bound to sulfur and oxygen .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to regulate intracellular signaling pathways and gene expression. Elevated levels of this compound can lead to the production of reactive oxygen species (ROS), which can cause oxidative stress and inflammation within cells . This can result in cellular dysfunction, particularly in pancreatic β-cells, where this compound can decrease glucose-stimulated insulin secretion and cause cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit enzymes, such as xanthine oxidase, thereby regulating the production of this compound itself . This compound can also activate signaling pathways, such as the TLR4-NLRP3 inflammasome and PI3K/Akt pathways, leading to increased expression of transport proteins like ABCG2 . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that elevated serum this compound levels are associated with metabolic syndrome and other health conditions . Over time, this compound can degrade and lose stability, which can impact its long-term effects on cellular function. In vitro and in vivo studies have observed that prolonged exposure to high levels of this compound can lead to chronic inflammation and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound have been shown to induce oxidative stress and inflammation, leading to cellular dysfunction and damage . In rodent models of ischemic stroke, this compound has been found to reduce infarct size and improve blood-brain barrier integrity at certain dosages . Excessive doses can lead to toxic effects and exacerbate conditions such as gout and kidney disease .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily the catabolism of purines. It is produced from xanthine and hypoxanthine through the action of xanthine oxidase . This compound can also be further metabolized to allantoin in most mammals via the enzyme uricase, although humans lack this enzyme . The balance between production and excretion of this compound is crucial for maintaining its levels in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various transporters and binding proteins. Key transporters include URAT1, GLUT9, and ABCG2, which are involved in the reabsorption and excretion of this compound . These transporters help maintain this compound homeostasis by regulating its levels in the blood and tissues . This compound can accumulate in joints and kidneys, leading to conditions such as gout and kidney stones .

Subcellular Localization

The subcellular localization of this compound and its associated enzymes can impact its activity and function. In amphibian liver and kidney cells, urate oxidase is localized in peroxisomes, while allantoinase is found in mitochondria . In human intestinal cells, this compound can alter the localization of transport proteins like ABCG2, facilitating their translocation to the plasma membrane . These localization patterns are crucial for the proper metabolism and excretion of this compound.

Comparison with Similar Compounds

    Urea: A nitrogenous waste product formed in the liver and excreted in urine.

    Ammonia: A toxic nitrogenous waste that is converted to urea or uric acid in different organisms.

    Guanine: A purine derivative similar to this compound, found in nucleic acids.

Uniqueness of this compound: this compound is unique in its role as both a waste product and an antioxidant. Its ability to act as a reducing agent and protect against oxidative stress sets it apart from other nitrogenous waste products like urea and ammonia . Additionally, this compound’s involvement in medical conditions such as gout and its use in various scientific applications highlight its distinct properties and significance .

Properties

IUPAC Name

7,9-dihydro-3H-purine-2,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHOTFFKMJEONL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)N1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042508
Record name Uric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS], Solid
Record name Uric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18587
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Uric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.06 mg/mL
Record name Uric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Uric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The exact mechanism of action for uric acid's antioxidant effects have not yet been elucidated.
Record name Uric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

69-93-2
Record name Uric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uric Acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name uric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3975
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Uric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Uric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.655
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name URIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/268B43MJ25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Uric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

Greater than 300 °C, > 300 °C
Record name Uric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Uric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To each of the mixtures was added a reagent prepared by dissolving 1 μmol 4-aminoantipyrine and 2 units of uricase in 1.5 ml of 0.1M phosphate buffer (pH 6.5). After the resulting mixtures were maintained in a thermostat at 37° C. for about 5 minutes, the absorbance was measured at a wavelength of 555 nm with a spectrophotometer (Model 228, manufactured by Hitachi, Ltd.) using purified water as a control. The results obtained are shown in Table 3.
Quantity
1 μmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A multi-faceted process for preparing uric acid of varying degrees of purity includes a first phase wherein uric acid of approximately 80-90% purity is prepared by dissolving fecal matter containing uric acid in a dilute alkali solution and then separating any undissolved solid residue therefrom. An ammonium salt is added to the solution to precipitate ammonium urate, which is readily convertible by conventional means to uric acid of 80-90% purity. Uric acid of even greater purity is prepared in the second phase by dissolving a relatively impure uric acid product, such as the above ammonium urate, in a second dilute alkali solution. Urate salt is then precipitated by gradually adjusting the pH of the second alkali solution with a dilute mineral acid to a pH of about 10.5. The urate salt is subsequently separated and converted to uric acid by suspending it in hot dilute mineral acid, the resultant uric acid having a purity of approximately 99%. The third phase of the present invention comprises preparing ultra pure crystalline uric acid by dissolving a relatively pure uric acid product, such as that obtained from the second phase, or an impure uric acid product, in a hot perchloric acid solution. Immediately upon dissolution of the uric acid, the hot perchloric acid solution is gradually cooled to form perchlorate salt crystals which contain uric acid. The perchlorate salt crystals are separated and then redissolved in a second hot perchloric acid solution which is thereupon immediately gradually cooled to again form perchlorate salt crystals containing uric acid. This second batch of perchlorate salt crystals is separated from the solution and then suspended in warm water to dissolve the perchloric acid and precipitate uric acid crystals. The resultant uric acid crystals are then separated and have a purity of approximately 99.9%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods III

Procedure details

, the reagent solution contains, uricase 300 units/ml, horse radish peroxidase 100 micrograms/ml, and p-hydroxy phenyl acetic acid 100 micrograms/ml, dissolved in 0.1 mol/L glycine buffer pH 9.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Uric acid is oxidized enzymatically by uricase to allantoin and hydrogen peroxide at about pH 7. The stoichiometry of the enzyme reaction proper, regardless of buffer or pH, is given by equation (1), i.e., the transfer of an electron pair from the urate monoanion to oxygen, yielding an unstable acid intermediate (1-carboxy-2,4,6,8-tetraazabicycl [3,3,0]-octa-4-en-3,7-dione), and hydrogen peroxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods V

Procedure details

50 mM tris-hydrochloric acid buffer (2.9 ml) and 0.1 ml of a 10 mM aqueous solution of xanthine are mixed, and this mixture is pre-heated at 37° C. After 0.01 ml of enzyme solution is added and gently mixed, the increase of absorbance at 293 nm per minute is determined using a spectrophotometer thermostated at 37° C. with distilled water as the control. The xanthine oxidase activity is expressed on the assumption that the amount of enzyme which produces 1 μmol of uric acid per minute under the conditions described above is taken as 1 unit (U).
[Compound]
Name
tris-hydrochloric acid
Quantity
2.9 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
enzyme solution
Quantity
0.01 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Uric acid
Reactant of Route 2
Reactant of Route 2
Uric acid
Reactant of Route 3
Uric acid
Reactant of Route 4
Uric acid
Reactant of Route 5
Uric acid
Reactant of Route 6
Uric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.